(2-甲酰基-4-(三氟甲基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

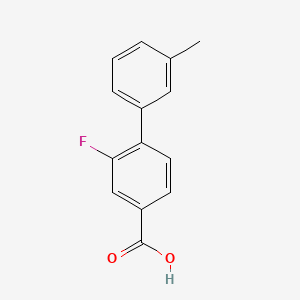

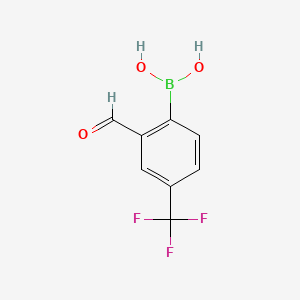

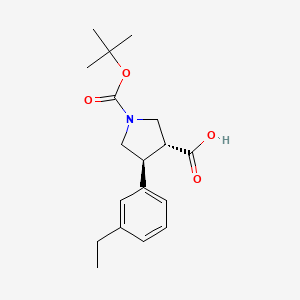

“(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217501-35-3. It has a molecular weight of 217.94 and its IUPAC name is 2-formyl-4-(trifluoromethyl)phenylboronic acid .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura coupling reactions . Additionally, 4-Formylphenylboronic acid can be prepared by hydrolysis of potassium 4-formylphenyl-trifluoroborate by means of acidic alumina or silicon dioxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group.Chemical Reactions Analysis

This compound can participate in various reactions. For instance, it can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 245-250 °C . It is recommended to be stored in an inert atmosphere at 2-8°C .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a valuable reactant in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl or heteroaryl boronic acids with aryl or heteroaryl halides. Researchers use this method to create diverse chemical structures for drug discovery and materials science .

Microwave-Assisted Synthesis

2-Formyl-4-(trifluoromethyl)phenylboronic acid finds application in microwave-assisted reactions. The unique combination of microwave irradiation and boronic acid chemistry accelerates reactions, making it useful for efficient and rapid synthesis of various compounds .

Cobalt-Catalyzed Coupling Reactions

Researchers employ this compound in cobalt-catalyzed coupling reactions. These reactions enable the construction of C-C and C-N bonds, facilitating the creation of complex molecular architectures. The resulting products have applications in medicinal chemistry and materials science .

Preparation of Vinylic MIDA Boronates

Vinylic MIDA (MIDA = N-Methyliminodiacetic acid) boronates are versatile intermediates in organic synthesis. 2-Formyl-4-(trifluoromethyl)phenylboronic acid plays a crucial role in their preparation, allowing chemists to access a wide range of functionalized vinylic boronates .

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

This compound contributes to the synthesis of C2-aryl pyrrolobenzodiazepines (PBDs). PBDs exhibit potent antitumor activity and have been investigated as potential cancer therapeutics. The unique structural features of PBDs make them promising candidates for targeted therapies .

Antagonist of Corticotropin-Releasing Hormone (CRH)

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a key intermediate in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This compound has shown potential as an antagonist of corticotropin-releasing hormone (CRH), which plays a role in stress response and anxiety. Investigating CRH antagonists may lead to novel treatments for stress-related disorders .

安全和危害

This compound is associated with several hazards. It is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

未来方向

In terms of future directions, this compound could potentially be used in the synthesis of various derivatives through Suzuki-coupling reactions . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Relevant Papers There are several papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, reactions, and potential applications. Further analysis of these papers could provide more detailed information about this compound.

属性

IUPAC Name |

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALWAHKGBEGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681578 |

Source

|

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formyl-4-(trifluoromethyl)phenyl)boronic acid | |

CAS RN |

1217501-35-3 |

Source

|

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)